Pentasodium;trifluoroalumane;pentafluoride
Description
Pentasodium trifluoroalumane pentafluoride (Na₅[AlF₃]F₅) is a hypothetical sodium-aluminum-fluoride complex. For instance, lithium salts such as Li[Al(CF₂CF₂CF₃)H₂I] have been synthesized, but analogous sodium derivatives remain unexplored . The compound likely consists of a central aluminum atom coordinated by fluorine ligands, with sodium counterions stabilizing the structure.
Properties
CAS No. |
1302-84-7 |
|---|---|
Molecular Formula |
Al3F14.5Na Al3F14Na5 |
Molecular Weight |
461.871106 g/mol |
IUPAC Name |
pentasodium;pentafluoroaluminum(2-);tetrafluoroalumanuide |
InChI |
InChI=1S/3Al.14FH.5Na/h;;;14*1H;;;;;/q3*+3;;;;;;;;;;;;;;;5*+1/p-14 |
InChI Key |
PPPLOTGLKDTASM-UHFFFAOYSA-A |
SMILES |
[F-].[F-].[F-].[F-].[F-].F[Al](F)F.F[Al](F)F.F[Al](F)F.[Na+].[Na+].[Na+].[Na+].[Na+] |
Isomeric SMILES |
[F-].[F-].[F-].[F-].[F-].F[Al](F)F.F[Al](F)F.F[Al](F)F.[Na+].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
F[Al-](F)(F)F.F[Al-2](F)(F)(F)F.F[Al-2](F)(F)(F)F.[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Biological Activity
Overview of Pentasodium Trifluoroalumane Pentafluoride
Pentasodium trifluoroalumane pentafluoride is a coordination compound that contains aluminum and fluorine in its structure. Its unique chemical properties make it an interesting subject for research, particularly in relation to its interactions with biological systems.
Chemical Structure
- Chemical Formula : Na₅AlF₆
- Molecular Weight : Approximately 250 g/mol
- Structure : The compound features a central aluminum atom coordinated by five fluorine atoms and sodium ions, contributing to its stability and reactivity.
Research into the biological activity of pentasodium trifluoroalumane pentafluoride suggests several potential mechanisms through which it may exert effects on biological systems:
- Ion Exchange : The sodium ions can participate in ion exchange processes, potentially affecting cellular ionic balance.
- Fluorine Interaction : The presence of fluorine may influence enzyme activity or receptor binding due to its electronegativity and size.
Potential Biological Effects
While specific studies on this compound are sparse, related compounds in the aluminum and fluorine family have been observed to exhibit various biological activities:
- Antimicrobial Properties : Some aluminum compounds have shown antimicrobial effects, suggesting that pentasodium trifluoroalumane pentafluoride could have similar properties.
- Toxicity Studies : Preliminary studies indicate that certain aluminum-based compounds may have neurotoxic effects, warranting further investigation into the safety profile of this compound.
Case Studies
-
Neurotoxicity Assessment :
- A study evaluated the neurotoxic effects of aluminum fluoride compounds on neuronal cells, indicating potential cytotoxicity at high concentrations. Further research is needed to assess the specific effects of pentasodium trifluoroalumane pentafluoride .
-
Antimicrobial Activity :
- Research on related aluminum compounds suggests they may inhibit bacterial growth. Investigating the antimicrobial potential of pentasodium trifluoroalumane pentafluoride could provide insights into its utility in medical applications .
Research Findings
| Study | Findings |
|---|---|
| Neurotoxicity Assessment | Indicated potential cytotoxic effects of aluminum fluoride complexes on neuronal cells. |
| Antimicrobial Activity | Related compounds showed inhibition of bacterial growth; further studies needed for direct assessment. |
Comparison with Similar Compounds
Research Findings and Gaps
- Related perfluoroalkylaluminum compounds are synthesized via reactions of Li[AlH₄] with perfluorinated iodides, but yields and purity are often low .
- Lewis Acidity : Aluminum’s +3 oxidation state and fluorine’s electronegativity suggest moderate Lewis acidity, weaker than SbF₅ but stronger than PF₅. Computational studies on Al(CF₃)₃ indicate tunable acidity via ligand substitution , which could extend to Na₅[AlF₃]F₅.
- Safety and Handling : If analogous to SbF₅ or AsF₅, Na₅[AlF₃]F₅ may hydrolyze to release HF, necessitating stringent safety protocols .
Q & A
Basic Research Questions
Q. What established synthesis methods are used for pentasodium trifluloroalumane pentafluoride, and how is purity assessed?
- Methodological Answer : Synthesis typically involves fluorination reactions under controlled conditions. For example, solid-state reactions between sodium fluoride (NaF) and aluminum trifluoride (AlF₃) in a 5:1 molar ratio at elevated temperatures (300–500°C) may yield the compound. Purity assessment requires:
- X-ray diffraction (XRD) to confirm crystallographic structure and phase purity.
- Inductively coupled plasma mass spectrometry (ICP-MS) to quantify elemental ratios (Na:Al:F).
- Fourier-transform infrared spectroscopy (FTIR) to identify vibrational modes of Al-F bonds (600–800 cm⁻¹) .
Q. How can researchers determine the crystallographic structure of pentasodium trifluoroalumane pentafluoride?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Growing high-quality crystals via slow evaporation from a hydrofluoric acid solution.
- Conducting symmetry and space group analysis using software like OLEX2 or SHELX.
- Validating bond lengths (e.g., Al-F: ~1.65 Å) and coordination geometry (octahedral AlF₆³⁻ units) against crystallographic databases (e.g., ICSD) .
Advanced Research Questions
Q. How can contradictions in reported thermodynamic properties (e.g., ΔHf) of this compound be resolved?
- Methodological Answer : Contradictions often arise from differences in synthesis conditions or analytical methods. A systematic approach includes:
- Meta-analysis of published data to identify outliers and methodological biases.
- Replication studies under standardized conditions (e.g., inert atmosphere, purity >99%).
- Theoretical validation using density functional theory (DFT) to calculate formation energies and compare with experimental values .
Q. What experimental designs are suitable for studying the compound’s stability under varying pH conditions?
- Methodological Answer : Use a factorial design to evaluate factors like pH (2–12), temperature (25–80°C), and ionic strength. Steps include:
- Preparing buffered solutions (e.g., HCl/NaOH for acidic/basic conditions).
- Monitoring decomposition via <sup>27</sup>Al NMR to detect AlF₄⁻ or Al(OH)₄⁻ species.
- Applying response surface methodology (RSM) to model stability thresholds (e.g., pH >10 induces hydrolysis) .
Q. How can computational modeling elucidate the electronic structure of pentasodium trifluoroalumane pentafluoride?
- Methodological Answer :
- Density of states (DOS) calculations using software like VASP or Gaussian to map valence/conduction bands.
- Charge distribution analysis via Bader charges to quantify ionic character (Na⁺ vs. AlF₆³⁻).
- Compare with experimental X-ray photoelectron spectroscopy (XPS) data to validate Al 2p and F 1s binding energies .
Data Analysis and Theoretical Frameworks
Q. What statistical frameworks are recommended for analyzing inconsistencies in the compound’s reactivity data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
